5-(4-Bromo-2-fluorophenyl)-3-methyl-1,2,4-oxadiazole

Medicinal Chemistry Physicochemical Property Optimization Drug Discovery

5-(4-Bromo-2-fluorophenyl)-3-methyl-1,2,4-oxadiazole (CAS 845306-17-4) is a heterocyclic building block belonging to the 1,2,4-oxadiazole class, with a molecular formula of C9H6BrFN2O and a molecular weight of 257.06 g/mol. Its structure features a 3-methyl-1,2,4-oxadiazole core substituted at the 5-position with a 4-bromo-2-fluorophenyl group, as confirmed by its InChIKey (HSVLDONTNWZJBX-UHFFFAOYSA-N).

Molecular Formula C9H6BrFN2O
Molecular Weight 257.06 g/mol
CAS No. 845306-17-4
Cat. No. B1442273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Bromo-2-fluorophenyl)-3-methyl-1,2,4-oxadiazole
CAS845306-17-4
Molecular FormulaC9H6BrFN2O
Molecular Weight257.06 g/mol
Structural Identifiers
SMILESCC1=NOC(=N1)C2=C(C=C(C=C2)Br)F
InChIInChI=1S/C9H6BrFN2O/c1-5-12-9(14-13-5)7-3-2-6(10)4-8(7)11/h2-4H,1H3
InChIKeyHSVLDONTNWZJBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Bromo-2-fluorophenyl)-3-methyl-1,2,4-oxadiazole (CAS 845306-17-4) Procurement Guide and Specifications


5-(4-Bromo-2-fluorophenyl)-3-methyl-1,2,4-oxadiazole (CAS 845306-17-4) is a heterocyclic building block belonging to the 1,2,4-oxadiazole class, with a molecular formula of C9H6BrFN2O and a molecular weight of 257.06 g/mol [1]. Its structure features a 3-methyl-1,2,4-oxadiazole core substituted at the 5-position with a 4-bromo-2-fluorophenyl group, as confirmed by its InChIKey (HSVLDONTNWZJBX-UHFFFAOYSA-N) [1]. The compound is commercially available from multiple suppliers with typical purities of 95-98%, and is intended exclusively for research and development use .

Why 5-(4-Bromo-2-fluorophenyl)-3-methyl-1,2,4-oxadiazole (CAS 845306-17-4) Cannot Be Substituted by Generic Analogs


Generic substitution of 1,2,4-oxadiazole building blocks is scientifically unsound due to the profound impact of specific halogenation patterns on both physicochemical properties and biological target engagement. Even minor structural variations—such as the position of bromine (para vs. meta) or the presence of an additional fluorine atom—result in measurable differences in lipophilicity (XLogP3), molecular weight, and hydrogen-bonding capacity [1]. These differences directly affect critical drug discovery parameters, including membrane permeability, metabolic stability, and target binding kinetics [2]. Consequently, the use of an incorrect analog as a surrogate can invalidate structure-activity relationship (SAR) studies and lead to erroneous conclusions in lead optimization campaigns.

Quantitative Evidence for 5-(4-Bromo-2-fluorophenyl)-3-methyl-1,2,4-oxadiazole (CAS 845306-17-4) Selection


Lipophilicity (XLogP3) Comparison: 4-Bromo-2-fluorophenyl vs. Chlorophenyl and meta-Bromo Analogs

The target compound exhibits an XLogP3 value of 3.0, which is significantly higher than the 4-chlorophenyl analog (XLogP3 = 2.8) and the 3-bromophenyl analog (XLogP3 = 2.8), indicating enhanced lipophilicity that can improve membrane permeability [1][2].

Medicinal Chemistry Physicochemical Property Optimization Drug Discovery

Molecular Weight Differentiation: Impact on Fragment-Based Drug Discovery (FBDD)

The molecular weight of the target compound is 257.06 g/mol, which is significantly lower than other bromo-fluoro 1,2,4-oxadiazole analogs like 3-(2-bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole (319.13 g/mol), making it a more attractive starting point for fragment-based drug discovery (FBDD) and lead optimization due to its lower molecular complexity [1].

Fragment-Based Drug Discovery Medicinal Chemistry Lead Optimization

Topological Polar Surface Area (tPSA) Comparison: Balancing Permeability and Solubility

The target compound possesses a topological polar surface area (tPSA) of 38.9 Ų, which is identical to its 4-chlorophenyl and 3-bromophenyl analogs, but lower than more complex derivatives like 3-(5-bromo-2-furyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole (tPSA = 52.1 Ų) [1].

Medicinal Chemistry ADME Prediction Drug Design

Prior Art: Structural Disclosure in GlaxoSmithKline Patent for ZAP-70 SH2 Inhibitors

The compound is explicitly disclosed as a synthetic intermediate or building block in WO 2006/040192 A1, a patent assigned to Glaxo Group Limited, which describes 1,2,4-oxadiazole derivatives as ZAP-70 SH2 domain inhibitors for potential therapeutic applications in immunology and oncology [1].

Immunology Kinase Inhibition Patent Analysis

Optimal Research and Industrial Use Cases for 5-(4-Bromo-2-fluorophenyl)-3-methyl-1,2,4-oxadiazole (CAS 845306-17-4)


Fragment-Based Drug Discovery (FBDD) for Kinase Inhibitors

The compound's relatively low molecular weight (257.06 g/mol) and defined lipophilicity (XLogP3 = 3.0) make it an ideal fragment starting point for FBDD campaigns targeting kinases or other enzymes where halogenated aromatic groups are known to engage hydrophobic pockets [1]. Its prior art disclosure in a patent for ZAP-70 SH2 inhibitors provides a validated context for such investigations [2].

Synthesis of Lead-like Molecules via Cross-Coupling Reactions

The presence of both a bromine atom on the phenyl ring and a methyl group on the oxadiazole core offers distinct sites for chemical elaboration. The bromine atom is a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid generation of diverse libraries for structure-activity relationship (SAR) studies [1].

Development of CNS-Penetrant Probes

With an XLogP3 value of 3.0, which is within the optimal range for blood-brain barrier (BBB) penetration, and a low tPSA of 38.9 Ų, this compound is well-suited for the design of central nervous system (CNS)-targeted chemical probes. Its lipophilicity profile differentiates it from less lipophilic analogs, potentially improving brain uptake [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(4-Bromo-2-fluorophenyl)-3-methyl-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.